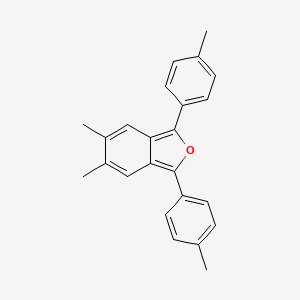
5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran is a chemical compound belonging to the class of isobenzofurans. It has the molecular formula C24H22O and a molecular weight of 326.43 g/mol . This compound is characterized by its aromatic structure, which includes two p-tolyl groups and two methyl groups attached to the isobenzofuran core.
Preparation Methods
The synthesis of 5,6-Dimethyl-1,3-di-p-tolylisobenzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of p-tolyl groups: This step often involves Friedel-Crafts alkylation reactions using p-tolyl halides and suitable catalysts.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes involving aromatic compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,3-di-p-tolylisobenzofuran involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
5,6-Dimethyl-1,3-di-p-tolylisobenzofuran can be compared with other similar compounds such as:
1,3-Di-p-tolylisobenzofuran: Lacks the methyl groups at the 5 and 6 positions, which may affect its reactivity and interactions.
5,6-Dimethylisobenzofuran: Lacks the p-tolyl groups, leading to different chemical properties and applications.
1,3-Diphenylisobenzofuran: Contains phenyl groups instead of p-tolyl groups, which can influence its chemical behavior and applications.
The uniqueness of 5,6-Dimethyl-1,3-di-p-tolylisobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
57703-44-3 |
|---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C24H22O/c1-15-5-9-19(10-6-15)23-21-13-17(3)18(4)14-22(21)24(25-23)20-11-7-16(2)8-12-20/h5-14H,1-4H3 |
InChI Key |
MGTRFHDQEDLPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)

![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)
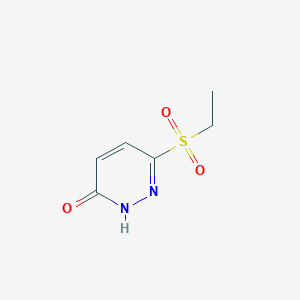
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)

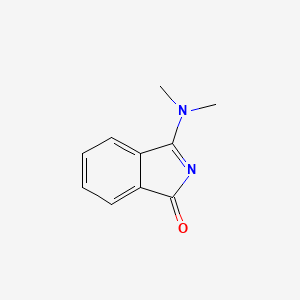
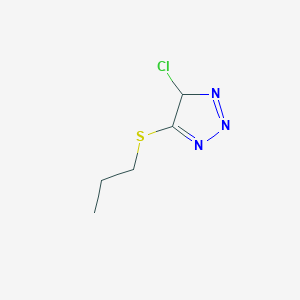
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
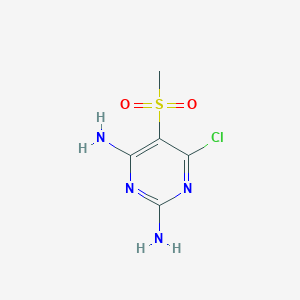
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

